(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 135101-20-1
VCID: VC0145414
InChI: InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid

CAS No.: 135101-20-1

Main Products

VCID: VC0145414

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid - 135101-20-1

CAS No. 135101-20-1
Product Name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Standard InChI InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
Standard InChIKey ZJIPRFVJGMPMPL-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
PubChem Compound 14840634
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator